molecular formula C9H8FN3O2 B2824332 Ethyl 7-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate CAS No. 1427429-66-0

Ethyl 7-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate

Cat. No. B2824332
CAS RN: 1427429-66-0
M. Wt: 209.18
InChI Key: FDXNTPCWORDYPX-UHFFFAOYSA-N
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Description

Ethyl 7-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a compound that falls under the class of [1,2,4]triazolo[1,5-a]pyrimidines (TPs) . This class of compounds is non-naturally occurring and has been the subject of interest for researchers due to its presence in various important structures in agriculture and medicinal chemistry . They have been found to exhibit antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been a topic of research for many years . These compounds are usually synthetic and have been used in agriculture and medicinal chemistry due to their remarkable biological activities . Various synthetic methods have been reported that provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

The [1,2,4]triazolo[1,5-a]pyrimidine heterocycle system presents four different families of isomers . The most studied isomer is the [1,2,4]triazolo[1,5-a]pyrimidine . The vast majority of biologically active TPs and their dihydro [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidinones analogs described to date are synthetic compounds .


Chemical Reactions Analysis

The [1,2,4]triazolo[1,5-a]pyrimidines are versatile linkers to several metals and the interactions of their coordination compounds in biological systems have been extensively described . They have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain 1,2,4-triazole group .

Scientific Research Applications

Efficient Synthesis Techniques

  • Regioselective Synthesis : Massari et al. (2017) developed efficient one-step procedures for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines, which are crucial for preparing biologically active compounds. The reactions exhibited excellent yield and/or regioselectivity, highlighting the [1,2,4]triazolo[1,5-a]pyrimidine scaffold's significance in drug development Massari et al., 2017.

Anticancer Applications

  • Tubulin Inhibition Mechanism : Zhang et al. (2007) described the synthesis and structure-activity relationship (SAR) of triazolopyrimidines as anticancer agents, with a unique mechanism of inhibiting tubulin binding, different from paclitaxel and vincas. This series demonstrated high potency and efficacy in inhibiting tumor growth in several nude mouse xenograft models Zhang et al., 2007.

Antimicrobial Activity

  • Novel Pyrido and Thiazolo Triazolo Pyridines : El‐Kazak and Ibrahim (2013) synthesized new series of polynuclear pyrido and thiazolo triazolo pyridines with significant antimicrobial activity. These compounds provide a promising avenue for developing new antimicrobial agents El‐Kazak & Ibrahim, 2013.

Antituberculous Activity

  • Tuberculostatic Activity of Azolopyrimidines : Titova et al. (2019) synthesized structural analogs of antituberculous agents based on the ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. These compounds exhibited tuberculostatic activity, providing insights into structure-activity relations Titova et al., 2019.

Mechanism of Action

The [1,2,4]triazolo[1,5-a]pyrimidines operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been found to exhibit widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

properties

IUPAC Name

ethyl 7-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O2/c1-2-15-9(14)8-11-7-5-6(10)3-4-13(7)12-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXNTPCWORDYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=CC(=CC2=N1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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